Antiproliferative Potency of Derived 1-Benzyl-4,5,6-trimethoxyindoles vs. Colchicine in MDR+ Cancer Cells
N1-benzyl derivatives synthesized directly from 4,5,6-trimethoxyindoline-2,3-dione exhibit mean IC₅₀ values of 26–27 nM across diverse human cancer cell lines, including those overexpressing MDR (multi-drug resistance) [1]. In the tubulin polymerization assay, compounds 10 and 11 display antitubulin IC₅₀ values of 3.5 and 2.6 µM, an improvement over the reference natural product colchicine (IC₅₀ = 4.3 µM) [1]. This demonstrates that the trimethoxyisatin-derived scaffold confers both single-digit nanomolar cellular potency and the ability to partially evade MDR-mediated efflux—a critical limitation of many first-generation microtubule destabilizers.
| Evidence Dimension | Cellular Antiproliferative Activity (Mean IC₅₀) and Tubulin Polymerization Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Derivatives 10 and 11: Mean Antiproliferative IC₅₀ = 26 nM and 27 nM; Antitubulin IC₅₀ = 3.5 µM and 2.6 µM |
| Comparator Or Baseline | Colchicine: Antitubulin IC₅₀ = 4.3 µM |
| Quantified Difference | Antitubulin efficacy improved by 1.2- to 1.7-fold relative to colchicine; Cellular IC₅₀ in the low nanomolar range across MDR+ panels |
| Conditions | SRB assay (human cancer cell lines KB, H460, HT29, MKN45, KB-vin10); tubulin polymerization assay (HTS-Tubulin Polymerization Kit, >99% pure tubulin) |
Why This Matters
Procurement of this isatin scaffold enables the synthesis of antimitotic leads that already incorporate MDR-surmountable properties, avoiding the need for late-stage SAR optimization on generic isatin cores.
- [1] Liou, J. P., Chang, J. Y., Hsieh, H. P., et al. (2009). Synthesis and structure-activity relationships of 1-benzyl-4,5,6-trimethoxyindoles as a novel class of potent antimitotic agents. ChemMedChem, 4(4), 588-593. View Source
